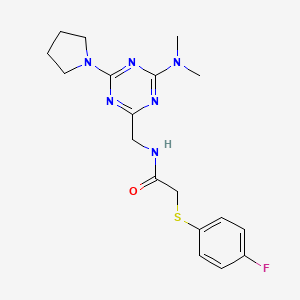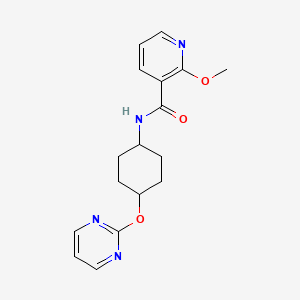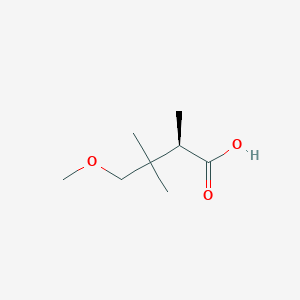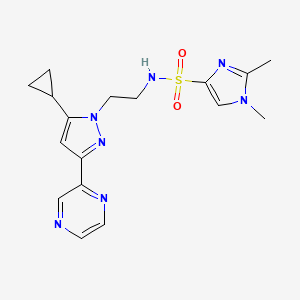
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its complex structure, which includes a triazine ring, a fluorophenyl group, and various functional groups that confer unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide typically involves multi-step organic synthesis techniques:
Formation of 1,3,5-triazine Core: : This step involves the cyclization of appropriate amines and nitriles under acidic or basic conditions.
Introduction of Dimethylamino and Pyrrolidinyl Groups: : These groups are attached to the triazine core through nucleophilic substitution reactions.
Attachment of Fluorophenyl Group and Thioacetamide: : The final step involves the coupling of a fluorophenylthiol and an acetamide derivative to the functionalized triazine core.
Industrial Production Methods
Industrial production of this compound employs similar synthetic routes but on a larger scale with optimized conditions to improve yield and purity:
Reactor Conditions: : High-pressure reactors are often used to facilitate reactions.
Catalysts and Reagents: : Catalysts such as transition metals and reagents like anhydrous solvents are used to increase reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide can undergo various chemical reactions:
Oxidation: : The compound can be oxidized under controlled conditions to yield sulfoxides or sulfones.
Reduction: : Reduction reactions can lead to the formation of amines or other functionalized derivatives.
Substitution: : Halogen or nucleophile substitution reactions can modify the aromatic rings or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: : Halides, organometallic reagents.
Major Products
Sulfoxides: : Formed from oxidation.
Amines: : Resulting from reduction.
Substituted Aromatics: : Products of nucleophilic aromatic substitution.
Scientific Research Applications
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is valuable in several research fields:
Chemistry
Synthetic Intermediates: : Utilized in the synthesis of more complex molecules.
Analytical Standards: : Used in chromatography and spectroscopy as a reference material.
Biology
Enzyme Inhibitors: : Studies show potential as inhibitors for specific enzymes.
Molecular Probes: : Employed in fluorescent tagging for imaging studies.
Medicine
Drug Development: : Potential therapeutic applications due to its unique binding properties.
Pharmacokinetics: : Research into its metabolism and bioavailability.
Industry
Agricultural Chemicals: : Component in the synthesis of pesticides or herbicides.
Material Science: : Used in the development of new polymers or coatings.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The presence of the fluorophenyl group and the triazine ring allows for high-affinity binding to active sites, thereby modulating the activity of target proteins. Pathways involved include enzyme inhibition and receptor blocking, leading to various biological effects.
Comparison with Similar Compounds
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide can be compared to other triazine derivatives and fluorophenyl compounds.
Similar Compounds
N-(4-chlorophenyl)-2-((4-fluorophenyl)thio)acetamide: : Lacks the triazine ring but shares structural similarities.
2-(4-(dimethylamino)-6-(morpholin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide: : Contains morpholine instead of pyrrolidine.
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2-((4-chlorophenyl)thio)acetamide: : Fluorine replaced by chlorine.
Conclusion
This compound is a fascinating compound with diverse applications across various scientific disciplines Its complex structure allows for versatile reactions, making it a valuable tool in both research and industrial settings
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN6OS/c1-24(2)17-21-15(22-18(23-17)25-9-3-4-10-25)11-20-16(26)12-27-14-7-5-13(19)6-8-14/h5-8H,3-4,9-12H2,1-2H3,(H,20,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDOGDVFQUDEGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2982144.png)


![8-(3-methoxypropyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2982152.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2982153.png)
![2-{1-[(benzyloxy)carbonyl]-3-hydroxypyrrolidin-3-yl}-2-methylpropanoic Acid](/img/structure/B2982156.png)
![5-acetyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)thiophene-2-carboxamide](/img/structure/B2982157.png)

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2982159.png)
![2,4-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2982160.png)



![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2982167.png)
